
Methyl 3,5-dinitrobenzoate
Overview
Description
Vesmody U300E is a nonionic urethane rheology modifier, which is a suitable thickening agent for any waterborne painting system. It is particularly effective in architectural coatings, industrial coatings, wood coatings, and water-based inks . Vesmody U300E is known for its ultra-low volatile organic compounds (VOC), ultra-low odor, and absence of alkylphenol ethoxylated (APEO), tin compounds, and any organic solvents .
Preparation Methods
Vesmody U300E is prepared using specific Unicap technology developed by Wanhua Chemical . The product is supplied as a pourable and pumpable liquid, making it easy to use and add directly to formulations . The exact amount required in each formulation should be determined by pre-trials, with typical addition amounts ranging from 0.1-3.0% by weight of the formulation .
Chemical Reactions Analysis
Hydrolysis and Meisenheimer Complex Formation
MDNB undergoes competitive nucleophilic attacks in alkaline conditions, leading to two distinct pathways:
The formation of Meisenheimer complexes occurs via hydroxide ion attack at the electron-deficient aromatic ring (C-4 position), facilitated by the strong electron-withdrawing effects of the nitro groups. These complexes exhibit intense red coloration due to charge-transfer transitions .
Kinetics of Competing Pathways
Kinetic studies reveal solvent-dependent competition between hydrolysis and aromatic substitution:
Key Parameters
-
Rate of aromatic substitution : Increases with DMSO content ( in 80% DMSO)
-
Rate of hydrolysis : Maximized in 40% DMSO ()
The reaction mechanism involves:
-
Rapid pre-equilibrium formation of the σ-complex
-
Slow hydrolysis to the final benzoate product
Analytical Chemistry: Creatinine Assay
MDNB reacts with creatinine under alkaline conditions, forming a colored adduct for quantification:
Parameter | Value |
---|---|
Linear range | 0–20 mg/dL |
Coefficient of variation | 1.5–2.1% (intra-day) |
Interference resistance | 50% lower than picrate methods |
Reaction Scheme
\text{Creatinine}+\text{MDNB}\xrightarrow{\text{OH}^-}\text{Colored complex}\(\lambda_{\text{max}}=500\\text{nm})
This method offers improved reagent stability and precision compared to traditional picrate-based assays .
Stability and Degradation
MDNB degrades under prolonged basic conditions via:
-
Primary pathway : Hydrolysis to 3,5-dinitrobenzoic acid
-
Secondary pathway : Nitro group reduction (in reductive environments)
Degradation Kinetics
Scientific Research Applications
Pharmaceutical Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of methyl 3,5-dinitrobenzoate (MDNB). A notable study conducted by Duarte et al. (2024) investigated the efficacy of MDNB in both its free form and as a nanoemulsion against Candida albicans. The results indicated that both forms exhibited significant antifungal activity, with minimum inhibitory concentrations ranging from 0.27 to 1.10 mM. The nanoemulsion demonstrated a droplet size of approximately 181 nm, enhancing the compound's bioavailability and effectiveness against fungal strains .
Mechanism of Action
The antifungal mechanism of MDNB appears to be multi-targeted, affecting various cellular processes within the fungi. Molecular modeling studies suggest that MDNB interacts with key fungal enzymes, disrupting their function and leading to cell death . This makes it a promising candidate for further development in antifungal therapies.
Analytical Chemistry Applications
Creatinine Assay
This compound has been utilized in analytical chemistry for the assay of creatinine in serum samples. A study published in Clinical Chemistry demonstrated that using this compound improved the recovery rates of creatinine compared to traditional methods. The method showed greater specificity and reduced interference from other substances commonly found in serum samples . This application underscores the compound's utility in clinical diagnostics.
Material Science
Synthesis of Functional Materials
This compound serves as a precursor in the synthesis of various functional materials. Its derivatives have been studied for their potential use in creating polymers with enhanced properties. For instance, compounds derived from this compound have shown promise in applications ranging from coatings to drug delivery systems due to their chemical stability and reactivity .
Summary Table of Applications
Case Studies and Research Findings
- Duarte et al. (2024) : Explored the antifungal activity of MDNB against Candida albicans, demonstrating its potential as an antifungal agent through both free and nanoemulsion forms.
- Clinical Chemistry Study : Evaluated the use of this compound for creatinine assays, showing improved analytical performance over traditional methods.
Mechanism of Action
Vesmody U300E exerts its effects through its unique molecular structure, which allows it to modify the rheological properties of formulations. The compound interacts with other components in the formulation to create a Newtonian rheology profile, resulting in excellent flow and leveling . The molecular targets and pathways involved include the interaction with water and other solvents, leading to the formation of stable, high-viscosity solutions .
Comparison with Similar Compounds
Vesmody U300E is unique compared to other similar compounds due to its ultra-low VOC, ultra-low odor, and absence of harmful chemicals such as APEO and tin compounds . Similar compounds include:
Hydrophobically Modified Ethoxylate Urethanes (HEUR): These compounds also function as rheology modifiers but may not have the same low VOC and odor properties as Vesmody U300E.
Polyurethane Thickeners: These are commonly used in coatings and adhesives but may contain higher levels of VOCs and other harmful chemicals.
Biological Activity
Methyl 3,5-dinitrobenzoate (MDNB) is a compound that has garnered attention for its biological activities, particularly its antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of MDNB's biological activity, mechanisms of action, and potential applications.
- IUPAC Name: this compound
- Molecular Formula: C8H6N2O6
- Molecular Weight: 226.144 g/mol
- CAS Number: 2702-58-1
Antifungal Activity
Recent research has highlighted the antifungal activity of MDNB against various strains of Candida, particularly Candida albicans. The following table summarizes the minimum inhibitory concentrations (MICs) observed in studies:
Compound | Strain | MIC (µg/mL) | MIC (mM) |
---|---|---|---|
This compound | Candida albicans | 0.27 - 1.10 | 0.0011 - 0.0048 |
Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 | 0.52 |
Propyl 3,5-dinitrobenzoate | Candida krusei | 100 | 0.416 |
Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 | 2.08 |
The studies indicate that MDNB and its derivatives exhibit a multi-target antifungal mechanism of action, affecting various cellular processes including the synthesis of ergosterol, a crucial component of fungal cell membranes .
The antifungal activity of MDNB has been attributed to several mechanisms:
- Membrane Disruption: MDNB interacts with the fungal cell membrane, leading to increased permeability and ultimately cell death.
- Ergosterol Synthesis Inhibition: The compound interferes with the biosynthesis of ergosterol, essential for maintaining cell membrane integrity in fungi.
- Molecular Docking Studies: Computational modeling suggests that MDNB binds to multiple targets within the fungal cell, which may contribute to its effectiveness against resistant strains .
Case Studies and Research Findings
A notable study conducted by Duarte et al. evaluated both free MDNB and its nanoemulsion form (MDNB-NE). The results showed that:
- Nanoemulsion Formulation: MDNB-NE demonstrated enhanced antifungal activity compared to free MDNB due to improved solubility and bioavailability.
- Droplet Size: The nanoemulsion had a droplet size of approximately 181.16 nm , which is optimal for cellular uptake.
- MIC Range: The MIC values ranged from 0.27 to 1.10 mM , indicating potent antifungal properties against all tested strains .
Toxicity and Safety
While MDNB shows promising antifungal activity, it is essential to consider its toxicity profile:
Properties
IUPAC Name |
methyl 3,5-dinitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGCCFLNFPIIGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871874 | |
Record name | Methyl 3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2702-58-1 | |
Record name | Methyl 3,5-dinitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2702-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,5-dinitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002702581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3,5-dinitrobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,5-dinitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3,5-DINITROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB421R8G90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.